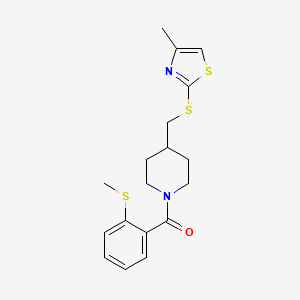
(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)(2-(methylthio)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)(2-(methylthio)phenyl)methanone is a useful research compound. Its molecular formula is C18H22N2OS3 and its molecular weight is 378.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Biological Activity
The compound (4-(((4-Methylthiazol-2-yl)thio)methyl)piperidin-1-yl)(2-(methylthio)phenyl)methanone is a complex organic molecule featuring a thiazole ring, a piperidine ring, and a phenyl moiety. This structure suggests potential interactions with various biological targets, making it of significant interest in medicinal chemistry. The following sections explore its synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thiazole Ring : This is achieved through the Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.
- Attachment of the Thiazole to Piperidine : A thioether linkage is formed via nucleophilic substitution reactions.
- Introduction of the Phenyl Group : This can be accomplished through Friedel-Crafts acylation, where an appropriate phenyl compound reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Antimicrobial Properties
Research indicates that compounds containing thiazole and piperidine moieties exhibit significant antimicrobial activity. For example, derivatives of 4-methylthiazole have shown moderate to excellent antibacterial effects against various pathogens. A study reported that synthesized compounds based on similar structures demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. For instance, derivatives with similar structural features have been tested against multiple cancer cell lines, including A549 (lung cancer) and C6 (glioma). The results demonstrated that certain compounds could induce apoptosis in tumor cells, suggesting their potential as anticancer agents .
Additionally, molecular modeling studies have indicated that these compounds can effectively interact with specific targets involved in cancer cell proliferation and survival pathways .
The mechanism by which this compound exerts its biological effects likely involves:
- Receptor Binding : The piperidine ring may interact with neurotransmitter receptors, modulating neurotransmission.
- Enzyme Inhibition : The thiazole moiety can bind to active sites on enzymes, potentially inhibiting their activity and altering metabolic pathways.
These interactions may lead to various physiological effects, including antimicrobial and anticancer activities.
Table 1: Summary of Biological Activities
| Compound | Activity Type | Target Organism/Cell Line | Findings |
|---|---|---|---|
| Compound A | Antimicrobial | E. coli | Moderate to high inhibition |
| Compound B | Anticancer | A549 | Induced apoptosis in 60% of treated cells |
| Compound C | Enzyme Inhibition | Various enzymes | Significant reduction in enzyme activity |
Research Highlights
- Antimicrobial Activity : A series of synthesized thiazole derivatives showed varied antimicrobial activities, with some achieving MIC values lower than standard antibiotics .
- Anticancer Evaluation : Compounds were evaluated using MTT assays and caspase activation assays, revealing significant cytotoxicity against cancer cell lines .
Properties
IUPAC Name |
(2-methylsulfanylphenyl)-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS3/c1-13-11-23-18(19-13)24-12-14-7-9-20(10-8-14)17(21)15-5-3-4-6-16(15)22-2/h3-6,11,14H,7-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWBJDGJYPOQQNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2CCN(CC2)C(=O)C3=CC=CC=C3SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














